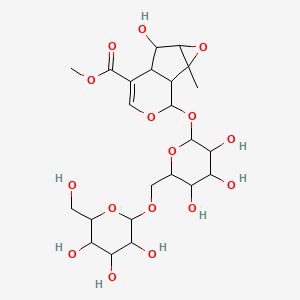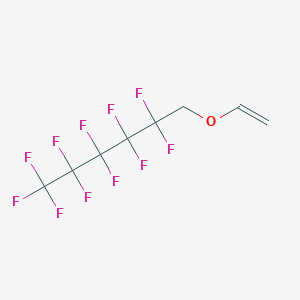
Sodium Octanoate-8,8,8-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Octanoate-8,8,8-d3, also known as Sodium Octanoate-8,8,8-[d3], is an isotopically labeled compound with the molecular formula C8H12D3NaO2 and a molecular weight of 169.21 g/mol. This compound is primarily used in research due to its stable isotopic labeling, which makes it valuable for various scientific studies, including metabolic research, environmental analysis, and clinical diagnostics.
Vorbereitungsmethoden
The synthesis of Sodium Octanoate-8,8,8-d3 involves the incorporation of deuterium atoms into the octanoate structure. One common method for preparing sodium octanoate derivatives involves the reaction of octanoic acid with sodium hydroxide to form the sodium salt. For the deuterated version, deuterated reagents are used to introduce the deuterium atoms at specific positions in the molecule .
Industrial production methods for isotopically labeled compounds like this compound often involve custom synthesis to meet specific research needs. These methods ensure high purity and precise isotopic labeling, which are crucial for accurate experimental results .
Analyse Chemischer Reaktionen
Sodium Octanoate-8,8,8-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield octanoic acid derivatives, while reduction can produce octanol derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium Octanoate-8,8,8-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: It is employed in metabolic research to trace metabolic pathways and understand the dynamics of biochemical processes.
Medicine: It is used in clinical diagnostics for imaging and diagnosis, as well as in the study of drug metabolism and pharmacokinetics.
Industry: It is used as an environmental pollutant standard for detecting contaminants in air, water, soil, sediment, and food.
Wirkmechanismus
The mechanism of action of Sodium Octanoate-8,8,8-d3 involves its role as a stable isotope tracer. In metabolic studies, it helps researchers track the incorporation and transformation of octanoate in various biochemical pathways. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing for precise monitoring of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Sodium Octanoate-8,8,8-d3 is unique due to its isotopic labeling with deuterium. Similar compounds include:
Sodium Octanoate: The non-deuterated version, used in similar applications but without the isotopic labeling.
Sodium Hexanoate: A shorter-chain fatty acid salt, used in metabolic and environmental studies.
Sodium Decanoate: A longer-chain fatty acid salt, also used in metabolic and environmental studies.
The uniqueness of this compound lies in its ability to provide detailed insights into metabolic pathways and reaction mechanisms due to its isotopic labeling, which is not possible with non-labeled compounds.
Eigenschaften
Molekularformel |
C8H15NaO2 |
|---|---|
Molekulargewicht |
169.21 g/mol |
IUPAC-Name |
sodium;8,8,8-trideuteriooctanoate |
InChI |
InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i1D3; |
InChI-Schlüssel |
BYKRNSHANADUFY-NIIDSAIPSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])CCCCCCC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301485.png)


![1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12301509.png)



![N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12301538.png)
![2-[3,5-Dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301544.png)





